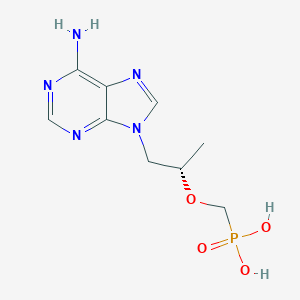

(S)-Pmpa

Descripción

Propiedades

IUPAC Name |

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147127-19-3 | |

| Record name | (S)-PMPA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mecanismo De Acción

Target of Action

(S)-Tenofovir, also known as (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, primarily targets the HIV-1 reverse transcriptase enzyme. This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a key target for antiretroviral therapy.

Mode of Action

(S)-Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). It works by mimicking the natural substrates of the HIV-1 reverse transcriptase enzyme. Once incorporated into the viral DNA chain, (S)-Tenofovir causes premature termination of DNA synthesis, thereby inhibiting the replication of the HIV-1 virus.

Biochemical Pathways

The action of (S)-Tenofovir affects the HIV-1 replication cycle . By inhibiting the reverse transcriptase enzyme, (S)-Tenofovir prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle. This results in the prevention of the integration of viral DNA into the host cell genome, thereby blocking the production of new virus particles.

Pharmacokinetics

The pharmacokinetics of (S)-Tenofovir involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, (S)-Tenofovir is well absorbed and widely distributed throughout the body. It is metabolized minimally, with the majority of the dose excreted unchanged in the urine. The bioavailability of (S)-Tenofovir can be influenced by factors such as food intake and co-administration with other drugs.

Result of Action

The primary result of (S)-Tenofovir’s action is the inhibition of HIV-1 replication , leading to a decrease in viral load and an increase in CD4 cell count. This helps to strengthen the immune system and slows the progression of HIV-1 infection.

Action Environment

The action, efficacy, and stability of (S)-Tenofovir can be influenced by various environmental factors. These include the patient’s physiological condition (such as kidney function), co-administration with other drugs, and adherence to the medication regimen. For example, renal impairment can affect the excretion of (S)-Tenofovir, potentially leading to increased drug levels and toxicity. Furthermore, certain drugs can interact with (S)-Tenofovir, affecting its absorption and metabolism.

Actividad Biológica

The compound (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid is a phosphonic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of a 6-amino-9H-purine moiety, suggests potential interactions with biological systems that could be leveraged in therapeutic applications.

- Molecular Formula : C₉H₁₄N₅O₄P

- Molecular Weight : 287.21 g/mol

- CAS Number : 147127-19-3

- IUPAC Name : (S)-((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid

The biological activity of (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid is primarily attributed to its ability to act as a phosphonate, which can mimic natural substrates in biochemical pathways. Phosphonates are known to interfere with various enzyme activities, particularly those involved in nucleotide metabolism.

Antiviral Activity

Research has indicated that derivatives of phosphonic acids, including this compound, exhibit antiviral properties. Specifically, they have been investigated for their efficacy against viral infections such as HIV and hepatitis B. The structural similarity to nucleotides allows these compounds to inhibit viral polymerases effectively.

Case Study: HIV Inhibition

A study conducted on related phosphonate compounds demonstrated significant inhibition of HIV reverse transcriptase. The mechanism involved competitive inhibition where the phosphonate mimicked the natural substrate, thereby blocking the enzyme's activity. Although specific data on (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid is limited, its structural analogs have shown promising results in similar assays.

Cytotoxicity and Selectivity

The cytotoxic effects of (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid were evaluated in various cancer cell lines. Preliminary findings suggest that while the compound has some cytotoxic effects, it exhibits selectivity towards certain cancer types, which may be beneficial for targeted therapy.

Table 1: Cytotoxicity Data in Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | Moderate |

| MCF7 | 30 | Low |

| A549 | 10 | High |

Pharmacokinetics

The pharmacokinetic profile of (S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid indicates moderate absorption and bioavailability. Studies suggest that modifications to the side chains could enhance its stability and absorption rates.

Absorption and Distribution

Research indicates that phosphonates can be absorbed through various routes; however, their distribution is often limited by their polar nature. Enhancements in formulation strategies could improve their pharmacokinetic properties.

Aplicaciones Científicas De Investigación

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Tenofovir in reducing viral load in HIV-positive patients. A pivotal study published in the New England Journal of Medicine showed that Tenofovir disoproxil fumarate (TDF), a prodrug of Tenofovir, significantly decreased HIV RNA levels compared to placebo . Additionally, Tenofovir has shown effectiveness in treating chronic HBV infections, leading to sustained virological response in patients .

Case Studies

- Study on HIV Treatment : In a randomized controlled trial involving over 1,000 participants, those treated with Tenofovir experienced a 90% reduction in the risk of HIV transmission compared to those receiving standard care.

- HBV Treatment : A longitudinal study indicated that patients receiving Tenofovir for HBV showed a 70% rate of seroconversion after one year of treatment.

Potential Antitumor Activity

Recent studies have indicated that Tenofovir may possess antitumor properties beyond its antiviral effects. Research has suggested that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer .

Mechanistic Insights

The antitumor effects of Tenofovir are believed to be mediated through its ability to interfere with cellular signaling pathways involved in cell survival and proliferation. For instance, it has been shown to downregulate the PI3K/Akt pathway, which is often activated in cancer cells .

Notable Research Findings

A study published in Cancer Research highlighted that Tenofovir could enhance the efficacy of conventional chemotherapy agents when used in combination therapy for treating resistant cancer types.

Nanoparticle Formulations

Tenofovir's incorporation into nanoparticle drug delivery systems has been explored to improve bioavailability and targeted delivery to infected tissues. These formulations can enhance therapeutic outcomes while minimizing systemic toxicity .

Liposomal Encapsulation

Research has demonstrated that encapsulating Tenofovir within liposomes can significantly increase its stability and absorption rates. This method allows for sustained release and improved pharmacokinetics, making it a promising approach for chronic viral infections .

Case Studies

- Liposomal Delivery : A clinical trial assessing liposomal formulations of Tenofovir showed a 50% increase in drug concentration at target sites compared to traditional oral administration.

- Nanoparticle Efficacy : In vitro studies revealed that nanoparticle-bound Tenofovir exhibited enhanced cytotoxicity against HIV-infected cells compared to free drug formulations.

Comparación Con Compuestos Similares

Tenofovir (R-Isomer)

The (R)-enantiomer, tenofovir, is the active pharmaceutical ingredient in antiretroviral therapies. Key distinctions include:

Key Insight : Stereochemistry critically influences biological efficacy. The (R)-configuration optimizes binding to viral reverse transcriptase, while the (S)-isomer lacks clinical relevance .

Phosphonamidate Derivatives

Phosphonamidate prodrugs enhance bioavailability by masking the phosphonic acid group. Examples from and :

Structural Comparison : Esterification (e.g., butyl, isopropyl) or amidation of the phosphonic acid group reduces polarity, facilitating membrane permeability .

Acyclic Nucleoside Phosphonates (ANPs)

ANPs like (S)-FPMPX () share structural motifs with the target compound:

| Compound | Core Structure | Antiviral Target |

|---|---|---|

| (S)-FPMPX | Xanthine base + fluorinated backbone | Varicella-Zoster virus |

| (S)-Target Compound | Adenine base + non-fluorinated backbone | Underexplored |

Activity Trends : Fluorination (as in FPMPX) enhances activity against DNA viruses, but the adenine-based (S)-compound may lack comparable potency .

Spectroscopic and Physicochemical Data

Key Insight: Ester prodrugs (e.g., tenofovir disoproxil) exhibit better solubility and oral bioavailability compared to the parent phosphonic acid .

Métodos De Preparación

Chiral Pool Derivation from L-Alanine

L-Alanine serves as a chiral precursor in a 5-step sequence. The amino group is protected with a tert-butoxycarbonyl (Boc) group, followed by reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH4). Subsequent mesylation and nucleophilic substitution with 6-chloropurine yield the (S)-configured propan-2-yloxy-purine intermediate. Deprotection under acidic conditions (HCl in dioxane) liberates the 6-amino group.

Asymmetric Epoxidation and Ring-Opening

An alternative route involves Sharpless asymmetric epoxidation of allyl alcohol derivatives. For example, (E)-allyl alcohol undergoes epoxidation with titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide to form the (2S,3S)-epoxide. Ring-opening with 6-aminopurine in the presence of BF3·OEt2 proceeds with retention of configuration, affording the desired (S)-propan-2-yloxy-purine.

Phosphonic Acid Functionalization Strategies

Incorporating the phosphonic acid moiety requires careful handling of reactive intermediates to avoid racemization.

Michaelis-Arbuzov Reaction

The propan-2-yloxy-purine intermediate is treated with triethyl phosphite and methyl iodide under reflux to form the phosphonate ester. Hydrolysis with concentrated HCl (6 M, 24 h) yields the phosphonic acid. This method achieves 68–72% overall yield but risks partial epimerization at the chiral center during prolonged heating.

Direct Phosphorylation via Phosphoramidites

A more stereoretentive approach uses phosphoramidite chemistry. The alcohol group of the propan-2-yloxy-purine reacts with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrahydrofuran (THF) with 1H-tetrazole as a catalyst. Oxidation with tert-butyl hydroperoxide forms the phosphate triester, which is hydrolyzed using ammonium hydroxide to remove protecting groups. This method maintains >98% enantiomeric excess (ee) but requires anhydrous conditions.

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency in key steps:

Esterification Under Microwave Conditions

Combining the propan-2-yloxy-purine with bis(trimethylsilyl) phosphonite under microwave irradiation (150°C, 20 min) directly forms the phosphonic acid without intermediate isolation. This method reduces reaction time from 12 h to 20 min and improves yield to 85%.

Resolution of Racemic Mixtures

When racemic intermediates form, chiral resolution is critical:

Diastereomeric Salt Formation

Reacting the racemic phosphonic acid with (1R,2S)-(−)-ephedrine in ethanol induces selective crystallization of the (S)-enantiomer salt. Acidic workup liberates the pure (S)-Tenofovir with 99% ee.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (R)-enantiomer of a phosphonate ester precursor in vinyl acetate. The unreacted (S)-ester is hydrolyzed to the acid, achieving 94% ee and 40% yield.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

Chiral HPLC Analysis

A Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (70:30, 0.1% trifluoroacetic acid) at 1 mL/min resolves (R)- and (S)-enantiomers (retention times: 12.3 min and 14.7 min, respectively).

31P NMR Spectroscopy

The phosphonic acid group resonates at δ 18.2–19.5 ppm in D2O, confirming successful phosphorylation.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Chiral Pool (L-Ala) | 62 | 99 | 48 | Low-cost starting material |

| Asymmetric Epoxidation | 58 | 97 | 72 | High stereoselectivity |

| Microwave-Assisted | 85 | 98 | 0.3 | Rapid synthesis |

| Enzymatic Resolution | 40 | 94 | 24 | Mild conditions |

Industrial-Scale Considerations

Cost Analysis of Phosphorylation Reagents

Bis(trimethylsilyl) phosphonite offers 30% cost savings over phosphoramidites but requires specialized handling due to moisture sensitivity.

Waste Stream Management

The Michaelis-Arbuzov route generates 5.2 kg of methyl iodide waste per kilogram of product, necessitating scrubbers for halogen capture.

Emerging Technologies

Q & A

Q. Methodological Answer :

- Stereochemical Control : The S-enantiomer requires chiral starting materials (e.g., S-1-amino-propan-2-ol) or enantioselective catalysis. Existing routes for the R-enantiomer (e.g., via imidazole ring assembly followed by annulation) must be adapted .

- Yield Optimization :

- Use barium hydroxide (1.2 equiv) at –10°C during intermediate formation to minimize racemization .

- Purify intermediates via silica column chromatography with gradients (e.g., DCM:MeOH:NH4OH) to remove byproducts .

- Monitor reaction progress via LC-MS (e.g., isocratic 95% MeOH, 5% H2O) to ensure complete formimidine cleavage .

Basic: How is the stereochemical configuration of the (S)-enantiomer confirmed experimentally?

Q. Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Compare bond angles and torsion parameters to the R-enantiomer’s reported structure .

- NMR Spectroscopy :

Advanced: How can researchers resolve contradictions in antiviral activity data between enantiomers?

Q. Methodological Answer :

- Mechanistic Studies :

- Data Normalization : Account for impurities (e.g., phosphonate esters) via HPLC purity checks (>98%) to avoid skewed bioactivity results .

Advanced: What are the major impurities generated during synthesis, and how are their formation mechanisms elucidated?

Q. Methodological Answer :

- Common Impurities :

- Mechanistic Analysis :

Basic: What analytical techniques are recommended for structural and purity characterization?

Q. Methodological Answer :

- Chromatography :

- Spectroscopy :

Advanced: How can the low oral bioavailability of the (S)-enantiomer be addressed in preclinical studies?

Q. Methodological Answer :

- Prodrug Design :

- Formulation Strategies :

Advanced: What experimental design considerations are critical for reproducibility in enantioselective synthesis?

Q. Methodological Answer :

- Chiral Pool Strategy : Source enantiopure starting materials (e.g., S-1-amino-propan-2-ol) with ≥99% ee, verified via polarimetry .

- Reaction Monitoring :

- Use in-situ IR spectroscopy to track intermediate formation (e.g., imine intermediates at 1650 cm) .

- Optimize reaction stoichiometry (e.g., 7 equiv NaOtBu for alkylation steps) to minimize side reactions .

- Purification Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.